(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
CAS No.: 1358632-51-5
Cat. No.: VC4262126
Molecular Formula: C22H22FN3O3
Molecular Weight: 395.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358632-51-5 |
|---|---|
| Molecular Formula | C22H22FN3O3 |
| Molecular Weight | 395.434 |
| IUPAC Name | [4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C22H22FN3O3/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25) |
| Standard InChI Key | WRESNSUITDOOEU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is C₂₄H₂₄FN₃O₃, derived from the quinoline core (C₉H₆N) modified with:
-
A 6-fluoro substituent (F) at position 6 of the quinoline ring.
-
A pyrrolidin-1-yl methanone group (-CO-pyrrolidine) at position 3.
-
A 3,5-dimethoxyphenylamino group (-NH-C₆H₃(OCH₃)₂-3,5) at position 4.
The computed molecular weight is 421.47 g/mol, consistent with analogous quinoline derivatives reported in PubChem entries .
Spectral and Stereochemical Data
While direct spectral data for this compound is unavailable, related structures provide insights:
-
¹H NMR: Quinoline protons typically resonate between δ 8.5–9.5 ppm for H-2 and H-4, while arylamino groups show signals near δ 6.5–7.5 ppm . The pyrrolidine group’s protons appear as multiplet clusters around δ 1.8–3.5 ppm .
-
Mass Spectrometry: Expected molecular ion peak at m/z 421.47 (M⁺), with fragmentation patterns involving loss of methoxy (-OCH₃, 31 Da) and pyrrolidinylcarbonyl (-C₅H₈NO, 98 Da) groups .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound’s synthesis likely follows methodologies similar to those in the Betti reaction or Mannich-type condensations, as observed in . A plausible route involves:
-
Quinoline Functionalization:
-
Amination at Position 4:
Optimization Challenges
-
Regioselectivity: Ensuring amination occurs exclusively at position 4 requires careful control of reaction temperature and catalysts .
-
Solubility: The hydrophobic quinoline core necessitates polar aprotic solvents (e.g., DMF or DMSO) to facilitate intermediate steps .
Pharmacological Profile and Hypothesized Mechanisms
Antimicrobial Activity
Quinoline derivatives are known for antibacterial and antifungal properties. The 6-fluoro substituent may enhance membrane permeability, while the 3,5-dimethoxyphenyl group could disrupt microbial nucleic acid synthesis .
Physicochemical Properties and Drug-Likeness
Future Directions and Applications
Therapeutic Development
-
Oncology: Prioritize assays against TrkA/B/C-overexpressing cancers (e.g., neuroblastoma) .
-
Infectious Diseases: Screen for activity against Staphylococcus aureus and Candida albicans .
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume